ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate
Description
Properties
IUPAC Name |
ethyl N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-24-20(23)21-11-10-16-13-22-19-9-8-17(12-18(16)19)25-14-15-6-4-3-5-7-15/h3-9,12-13,22H,2,10-11,14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBJTMILCRPGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with the indole derivative.
Formation of the Carbamate Group: The final step involves the reaction of the indole derivative with ethyl chloroformate in the presence of a base to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate has several notable applications:
Chemistry
- Building Block for Synthesis: It serves as an essential intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile reagent in organic synthesis.
Biology
- Biological Activity: Research indicates potential antimicrobial and anticancer properties. The indole structure is known for its ability to interact with biological systems, influencing cellular processes such as apoptosis and proliferation.
Medicine
- Therapeutic Investigations: The compound is being studied for its potential therapeutic effects against various diseases, particularly cancer. Its mechanism involves modulation of specific molecular targets, which can lead to altered signaling pathways in cells.
Industry
- Material Development: It is utilized in developing new materials, including organic light-emitting diodes (OLEDs) and other advanced materials due to its unique electronic properties.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental setups:
-
Anticancer Activity:
- A study demonstrated that this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting its potential as a chemotherapeutic agent.
-
Antimicrobial Properties:
- Research indicated that it possesses antimicrobial activity against specific bacterial strains, making it a candidate for further development as an antibacterial agent.
-
Material Science Applications:
- Investigations into its use in OLED technology showed promising results in enhancing light emission efficiency when incorporated into device architectures.
Mechanism of Action
The mechanism of action of ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways.
Comparison with Similar Compounds
Benzyl {2-[5-Bromo-2-(pent-4-yn-1-yl)-1H-indol-3-yl]ethyl}carbamate (8a)
Benzyl {2-[5-Bromo-7-fluoro-2-(pent-4-yn-1-yl)-1H-indol-3-yl]ethyl}carbamate (8b)
- Structure : Incorporates bromine and fluorine at positions 5 and 7, respectively.
- Key Data :
- Significance : The addition of fluorine introduces electronegativity, which may alter binding interactions with biological targets compared to the benzyloxy analog .
Functional Group Modifications
Methyl N-methyl-N-[2-(5-methylsulfanyl-1H-indol-3-yl)ethyl]carbamate
- Structure : Replaces the benzyloxy group with a methylsulfanyl (-SMe) moiety at position 5 and substitutes ethylcarbamate with methylcarbamate.
- Key Data: Molecular Formula: C₁₅H₁₉N₂O₂S . CAS No.: 100836-57-5 .
- Significance : The methylsulfanyl group enhances sulfur-mediated interactions (e.g., hydrogen bonding or hydrophobic effects), while the methylcarbamate reduces steric bulk compared to the ethyl variant .
Benzyl [2-(5-hydroxyindol-3-yl)ethyl]carbamate
- Structure : Substitutes benzyloxy with a hydroxyl (-OH) group at position 5.
- Key Data :
- Significance : The hydroxyl group increases polarity and hydrogen-bonding capacity, likely reducing lipophilicity compared to the benzyloxy derivative .
Structural Analogs with Alternative Backbones
5-Benzyloxy-N,N-dimethyltryptamine Oxalate
- Structure : Replaces the carbamate with a dimethylamine group and adds an oxalate counterion.
- Key Data: Molecular Formula: C₂₁H₂₄N₂O₅ (oxalate salt) . Synonym: 2-[5-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylethanamine oxalate .
- Significance : The dimethylamine group confers basicity, while the oxalate salt improves solubility—contrasting with the neutral carbamate functionality in the target compound .
Research Implications
- Substituent Effects : Halogenation (e.g., Br, F) at position 5 increases molecular weight and modulates electronic properties, while hydroxyl or methylsulfanyl groups alter polarity and interaction profiles .
- Functional Group Impact : Carbamates improve metabolic stability over amines, but substitution (ethyl vs. methyl) affects steric and pharmacokinetic properties .
- Biological Relevance : Analogs with halogen or bulky groups (e.g., pent-4-yn-1-yl) show promise as resistance-modifying agents, suggesting the target compound may share similar mechanisms .
Biological Activity
Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate is a compound belonging to the indole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes an indole ring, a benzyloxy group, and a carbamate moiety, contributing to its unique chemical properties and biological activities.
The mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. The indole ring can modulate cellular processes such as apoptosis, cell proliferation, and signal transduction pathways. This modulation is critical in understanding its potential therapeutic applications in oncology and other areas.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
The compound demonstrated an IC50 range between 2.43 to 14.65 μM against these cell lines, indicating potent growth inhibition compared to non-cancerous cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against various bacterial strains, although specific data on its efficacy and mechanisms are still being compiled .
Synthesis and Evaluation
The synthesis of this compound typically involves several steps:
- Formation of the Indole Ring : Utilizing methods like Fischer indole synthesis.
- Introduction of the Benzyloxy Group : Achieved through nucleophilic substitution reactions.
- Formation of the Carbamate Group : Involves reacting the indole derivative with ethyl chloroformate in the presence of a base.
Toxicology Studies
Toxicological evaluations have been conducted to assess the safety profile of similar carbamates. For instance, studies on related compounds revealed no significant mortality or adverse clinical signs in animal models at specified dosages over extended periods. However, biochemical alterations were noted, indicating the need for careful assessment in future studies .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}acetamide | Indole with acetamide | Moderate anticancer activity |
| Ethyl (E)-3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylate | Indole with different substituents | Lower selectivity against cancer cells |
This comparison highlights the unique aspects of this compound regarding its potency and selectivity in biological assays.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate?
- Methodology : The compound can be synthesized via reductive amination or carbamate formation. Key steps include:
- Reduction of nitriles : Use NaBH₄ in methanol with NiCl₂ as a catalyst at 0°C for 30 minutes, followed by overnight stirring at room temperature .
- Carbamate protection : React the amine intermediate with ethyl chloroformate in the presence of a base (e.g., K₂CO₃) to install the carbamate group.
- Monitoring : Track reaction progress via TLC (EtOAc as solvent) and confirm completion before workup .
Q. How can purification challenges be addressed for intermediates in this synthesis?
- Methodology :
- Extraction : Use EtOAc for dissolving crude products, followed by washing with saturated NaHCO₃ and brine to remove acidic/byproduct impurities .
- Drying : Employ MgSO₄ for efficient removal of residual water from the organic phase.
- Chromatography : Use gradient elution (e.g., 60%–100% EtOAc in hexanes) for intermediates with polar functional groups .
Q. Which spectroscopic techniques are most reliable for characterizing the indole core and carbamate group?
- Methodology :
- ¹H NMR : Look for indole NH signals at δ 10.5–11.5 ppm and benzyloxy aromatic protons at δ 7.2–7.5 ppm. The ethyl carbamate group shows triplet signals for CH₂NH (δ 3.1–3.4 ppm) and COOCH₂CH₃ (δ 4.1–4.3 ppm) .
- ¹³C NMR : Confirm the carbamate carbonyl at δ 155–160 ppm .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?
- Methodology :
- Data collection : Use SHELX programs (e.g., SHELXL) for high-resolution refinement.
- Challenges : Address potential twinning or disorder in the benzyloxy group by applying restraints or using PLATON’s ADDSYM tool .
- Validation : Cross-check hydrogen bonding networks (e.g., N–H···O interactions) with DFT-optimized geometries .
Q. What mechanistic insights explain competing pathways during indole alkylation or carbamate formation?
- Methodology :
- Kinetic studies : Monitor reaction intermediates via LC-MS under varying conditions (e.g., NaH in DMF vs. Cs₂CO₃ in THF).
- Computational modeling : Use Gaussian or ORCA to compare activation energies for alkylation at C3 vs. N1 of the indole ring .
Q. How can discrepancies between mass spectrometry and NMR data be resolved for derivatives?
- Methodology :
- HRMS validation : Ensure accurate mass matches theoretical [M+H]⁺ values (e.g., C₂₀H₂₁N₂O₃⁺ requires 337.1548).
- 2D NMR : Use HSQC and HMBC to assign ambiguous signals. For example, HMBC correlations from the carbamate NH to the adjacent CH₂ group can confirm connectivity .
Q. What strategies improve the stability of labile intermediates (e.g., free indole amines)?
- Methodology :
- Protection : Immediately protect NH groups with Boc or benzyl carbamates after reduction to prevent oxidation .
- Storage : Store intermediates under inert gas at –20°C in anhydrous DMF or THF.
- Safety : Follow GHS guidelines for handling reactive intermediates (e.g., wear nitrile gloves, use fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
